

Technical Guide: Systematic Nomenclature and Structural Analysis of 1-Ethyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-1-methylcyclohexane*

Cat. No.: B8809629

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal identification and naming of chemical structures are fundamental to research, development, and regulatory compliance in the chemical and pharmaceutical sciences. This document provides a detailed technical overview of the systematic nomenclature for the saturated carbocyclic molecule, **1-Ethyl-1-methylcyclohexane**, in accordance with the standards set by the International Union of Pure and Applied Chemistry (IUPAC). Furthermore, it outlines hypothetical, yet standard, experimental protocols for the structural elucidation of this compound using modern spectroscopic techniques. Physicochemical data are presented for reference, and logical workflows for nomenclature and experimental analysis are provided.

Analysis of IUPAC Nomenclature

The systematic name for an organic compound is determined by a hierarchical set of rules designed to provide a unique and descriptive identifier for its chemical structure. For substituted cycloalkanes like the target molecule, the process involves identifying the parent ring, identifying the substituents, numbering the ring to give the substituents the lowest possible locants, and alphabetizing the substituent names.

The name "**1-Ethyl-1-methylcyclohexane**" is confirmed by PubChem and the National Institute of Standards and Technology (NIST) as the correct and preferred IUPAC name.[\[1\]](#)[\[2\]](#)

[3] The naming convention is based on the following logic:

- Parent Chain Identification: The core structure is a six-carbon ring with no double or triple bonds, identified as "cyclohexane."
- Substituent Identification: Two alkyl groups are attached to the ring: an ethyl group (-CH₂CH₃) and a methyl group (-CH₃).
- Numbering: Since both substituents are on the same carbon, that carbon is assigned position "1". This satisfies the "lowest locant" rule.
- Alphabetization and Assembly: The substituents are cited alphabetically ("ethyl" before "methyl").

Therefore, the systematic name is assembled as **1-Ethyl-1-methylcyclohexane**.

[Click to download full resolution via product page](#)

Figure 1: Logical workflow for deriving the IUPAC name of **1-Ethyl-1-methylcyclohexane**.

Physicochemical Properties

A summary of key quantitative data for **1-Ethyl-1-methylcyclohexane** (CAS No: 4926-90-3) is provided below. These properties are essential for experimental design, safety assessment, and computational modeling.

Property	Value	Source
Molecular Formula	C9H18	[2] [4]
Molecular Weight	126.24 g/mol	[1] [4]
Boiling Point	152.2 °C at 760 mmHg	[4] [5]
Density	0.777 g/cm³	[4] [5]
Flash Point	29.2 °C	[4] [5]
Melting Point	-77.27 °C (estimate)	[4] [6]
InChIKey	YPJRYQGOKHKNKZ- UHFFFAOYSA-N	[2] [4]

Hypothetical Experimental Protocols for Structural Verification

To confirm the identity of a synthesized or isolated sample as **1-Ethyl-1-methylcyclohexane**, a combination of spectroscopic methods would typically be employed. Below are detailed protocols for such a verification.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of an organic molecule.

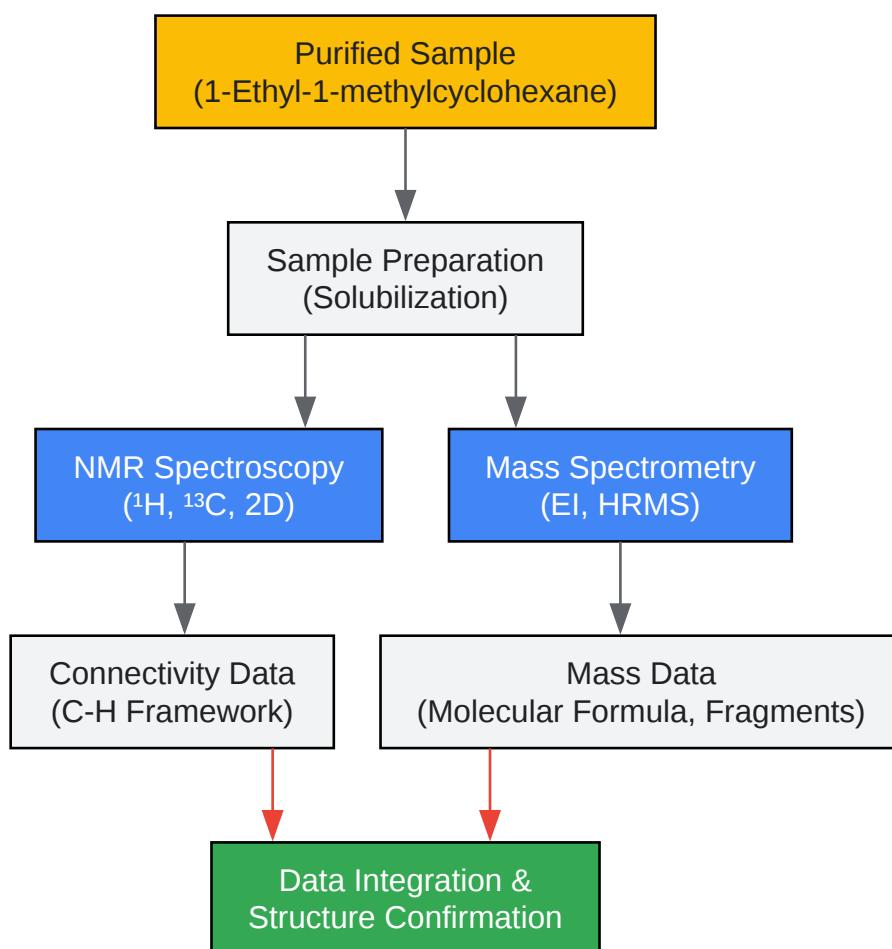
Objective: To acquire ¹H and ¹³C NMR spectra to confirm the connectivity and chemical environments of atoms in the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and complex multiplets for the cyclohexane ring protons. The integration of these signals should correspond to the number of protons in each environment.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Expected signals would include a quaternary carbon (C1), four distinct methylene carbons ($-\text{CH}_2$) from the cyclohexane ring, a methylene carbon from the ethyl group, and two distinct methyl carbons ($-\text{CH}_3$).
- 2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (H-H correlation) and HSQC (C-H correlation) can be performed to establish direct bonding relationships.

Protocol: Mass Spectrometry (MS)


Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.

Objective: To determine the accurate mass of the molecular ion and analyze its fragmentation pattern to support the proposed structure.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (~10 $\mu\text{g}/\text{mL}$) in a volatile organic solvent compatible with the ionization source, such as methanol or acetonitrile.[\[7\]](#)
- Ionization: Introduce the sample into the mass spectrometer using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is common for volatile, non-polar compounds like this.

- Mass Analysis:
 - Acquire a full scan mass spectrum.
 - The molecular ion (M^+) peak should be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of C9H18 (126.24).^[8]
 - High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement (typically to four decimal places).^[9]
- Fragmentation Analysis: Observe the fragmentation pattern. Characteristic losses for alkylcyclohexanes include the loss of the alkyl substituents. The most abundant ion in the spectrum is designated as the base peak.^[8]

[Click to download full resolution via product page](#)

Figure 2: Standard experimental workflow for the structural elucidation of an organic compound.

Conclusion

The systematic name for the compound with a cyclohexane ring substituted with an ethyl and a methyl group on the same carbon is unequivocally **1-Ethyl-1-methylcyclohexane** according to IUPAC rules. This identity can be rigorously confirmed through a combination of NMR spectroscopy and mass spectrometry, which together provide definitive evidence of the molecule's atomic connectivity and molecular formula. The protocols and data presented herein serve as a technical guide for the study and verification of this and structurally related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1-ethylcyclohexane | C9H18 | CID 35411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]
- 3. Cyclohexane, 1-ethyl-1-methyl- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1-ETHYL-1-METHYLCYCLOHEXANE CAS#: 4926-90-3 [m.chemicalbook.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Technical Guide: Systematic Nomenclature and Structural Analysis of 1-Ethyl-1-methylcyclohexane]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b8809629#iupac-name-for-1-ethyl-1-methylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com